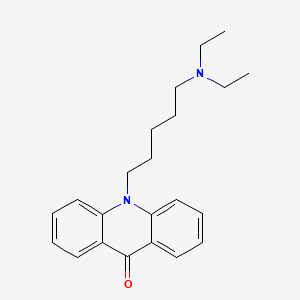

10-(5-(diethylamino)pentyl)acridin-9(10H)-one

Description

KF-A5 is a compound used primarily in Karl Fischer titration, a classic titration method used to determine trace amounts of water in a sample. This method, invented by the German chemist Karl Fischer in 1935, is widely utilized in analytical chemistry due to its accuracy, speed, and selectivity .

Properties

Molecular Formula |

C22H28N2O |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

10-[5-(diethylamino)pentyl]acridin-9-one |

InChI |

InChI=1S/C22H28N2O/c1-3-23(4-2)16-10-5-11-17-24-20-14-8-6-12-18(20)22(25)19-13-7-9-15-21(19)24/h6-9,12-15H,3-5,10-11,16-17H2,1-2H3 |

InChI Key |

YCWGZWYJTIJTHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: KF-A5 is typically prepared by combining iodine, sulfur dioxide, and a base in an alcohol solution. The reaction conditions involve maintaining a controlled environment to ensure the precise formation of the compound.

Industrial Production Methods: In industrial settings, KF-A5 is produced using automated titration systems. These systems ensure the consistent quality and concentration of the compound, which is crucial for accurate moisture determination in various samples .

Chemical Reactions Analysis

Types of Reactions: KF-A5 undergoes several types of reactions, including oxidation and reduction. The primary reaction involves the oxidation of sulfur dioxide by iodine in the presence of water, forming sulfur trioxide and hydroiodic acid .

Common Reagents and Conditions:

Iodine (I2): Acts as the oxidizing agent.

Sulfur Dioxide (SO2): Reacts with iodine.

Base (e.g., imidazole): Neutralizes the reaction products.

Alcohol (e.g., methanol): Solvent for the reaction.

Major Products Formed:

- Sulfur Trioxide (SO3)

- Hydroiodic Acid (HI)

Scientific Research Applications

KF-A5 is extensively used in various scientific research applications, including:

- Analytical Chemistry: For precise moisture determination in organic and inorganic compounds .

- Pharmaceuticals: To ensure the quality and stability of drug formulations by measuring water content .

- Petrochemicals: For moisture analysis in fuels and lubricants .

- Food Industry: To determine the water content in food products, ensuring quality and shelf life .

Mechanism of Action

The mechanism of action of KF-A5 involves the Bunsen reaction between iodine and sulfur dioxide in an aqueous system. The reaction proceeds as follows: [ \text{I}_2 + \text{SO}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HI} + \text{H}_2\text{SO}_4 ] In a non-aqueous system, the reaction is adjusted to form an alkyl sulfite intermediate, which is then oxidized by iodine to an alkyl sulfate .

Comparison with Similar Compounds

KF-A5 is unique in its application for moisture determination. Similar compounds include:

- Karl Fischer Reagent: Used in both volumetric and coulometric titrations .

- Hydranal Reagents: Pyridine-free reagents used for moisture determination .

KF-A5 stands out due to its specific formulation and application in Karl Fischer titration, providing accurate and reliable results in various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.